(R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry and organic synthesis. It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and nitrogen atom. This particular compound is characterized by a tert-butyl group and a pyrimidine ring, contributing to its unique chemical properties and potential biological activities.
The compound is classified under the category of heterocycles, specifically oxazoles, which are known for their diverse applications in pharmaceuticals and agrochemicals. The presence of the pyrimidinyl group enhances its interaction with biological targets, making it a valuable candidate for drug development. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry (IUPAC) name: (R)-4-(tert-butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole.
The synthesis of (R)-4-(tert-butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole typically involves several key steps:
Industrial production may utilize batch or continuous flow reactors to optimize reaction conditions, ensuring high yield and purity. Purification techniques such as crystallization or chromatography are employed to isolate the desired product effectively .
The molecular formula for (R)-4-(tert-butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is , with a molecular weight of approximately 204.27 g/mol. The structure features:
This configuration contributes to its stability and potential reactivity in various chemical environments.
(R)-4-(tert-butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can participate in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
The mechanism of action for (R)-4-(tert-butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets such as enzymes or receptors. This interaction leads to changes in their activity or function, which can be beneficial in various biological applications. The exact pathways depend on the target molecules involved .
Relevant data on boiling point and melting point may vary based on purity but are crucial for practical applications in synthesis .
(R)-4-(tert-butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole has several scientific uses:
Retrosynthetic dissection of (R)-4-(tert-butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole identifies two primary synthons: pyrimidine-2-carboxylic acid (or derivatives) and (R)-2-amino-3,3-dimethylbutan-1-ol (chiral tert-leucinol). The pyrimidine ring serves as the electrophilic component due to the electron-withdrawing nitrogen atoms that activate the C2-position toward nucleophilic attack. The chiral amino alcohol provides the oxazoline ring’s stereodefined C4 carbon and enables ring closure via amidation-cyclization cascades. This approach diverges from traditional cyanopyridine-based routes, which suffer from inconsistent yields and purification challenges. Pyrimidine analogues benefit from commercial availability of substituted pyrimidine carboxylic acids, allowing modular ligand design without altering the core cyclization strategy [1] [6].
Induction of the (R)-configuration relies exclusively on chiral pool sourcing rather than asymmetric synthesis. (R)-tert-leucinol serves as the enantiopure building block (>99% ee), with its stereocenter dictating the configuration at C4 of the oxazoline ring. The tert-butyl group imposes significant steric bias during cyclization, ensuring diastereoselective oxazoline formation. No catalytic enantioselective methods for de novo synthesis of the oxazoline scaffold were identified, underscoring the dependence on enantiomerically pure amino alcohols. Resolution techniques or enzymatic methods for tert-leucinol preparation remain outside reported syntheses, though commercial sources provide material with high enantiomeric excess [4] [6].
While catalytic asymmetric routes to the parent PyOX ligands exist, their application to pyrimidine variants is unreported. Palladium-catalyzed allylic substitutions or copper-mediated couplings—effective for other oxazoline classes—face challenges with pyrimidine’s coordinating nitrogen atoms. The sole catalytic strategy involves late-stage functionalization: enantioselective Suzuki couplings or conjugate additions facilitated by pre-formed PyOX ligands. For example, palladium/(S)-t-BuPyOx systems enable arylations to form quaternary stereocenters, but analogous (R)-pyrimidine-oxazoline complexes remain unexplored [9].
Scalability hurdles manifest in three key areas:
Table 1: Scalability Optimization in Key Synthesis Steps
Step | Challenge | Optimization Strategy | Yield Improvement |
---|---|---|---|
Amidation | Bis-acylation | Isobutyl chloroformate/N-methylmorpholine activation | 55% → 92% |
Cyclization | Low conversion | Thionyl chloride → chloride salt + NaOMe/MeOH | <30% → 72% |
Purification | Silica-induced hydrolysis | Neutral silica gel chromatography | Decomposition <10% |
Cyclization of the hydroxyamide precursor demands precise reagent-solvent pairing to suppress hydrolysis and epimerization:
Table 2: Solvent/Base Impact on Cyclization Efficiency
Conditions | Solvent | Base | Yield (%) |
---|---|---|---|
SOCl₂ → in situ cyclization | 1,2-Dichloroethane | Triethylamine | <20 |
SOCl₂ → isolated chloride + base | THF | DABCO | 38 |
SOCl₂ → isolated chloride + base | Methanol | NaOMe (25% w/w) | 72 |
Chemical and Structural Properties
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4